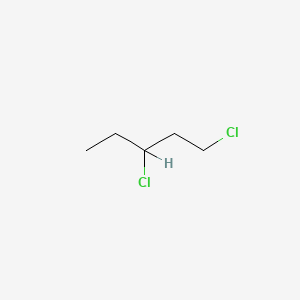

1,3-Dichloropentane

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1,3-dichloropentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2/c1-2-5(7)3-4-6/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLLRWZQACTYAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334361 | |

| Record name | 1,3-dichloropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30122-12-4 | |

| Record name | 1,3-dichloropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 1,3-Dichloropentane

This technical guide provides a comprehensive overview of the core chemical and physical properties of 1,3-dichloropentane, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for its synthesis and analysis, and includes visualizations of the experimental workflow.

Core Chemical and Physical Properties

This compound is a halogenated alkane with the chemical formula C₅H₁₀Cl₂.[1][2][3] It is a liquid at room temperature and possesses a molecular weight of approximately 141.04 g/mol .[1][2][3][4][5] The structural formula reveals a pentane (B18724) chain with chlorine atoms substituted at the first and third carbon positions.

Identification and Nomenclature

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 30122-12-4 |

| Molecular Formula | C₅H₁₀Cl₂ |

| Molecular Weight | 141.04 g/mol |

| Canonical SMILES | CCC(CCCl)Cl |

| InChI | InChI=1S/C5H10Cl2/c1-2-5(7)3-4-6/h5H,2-4H2,1H3 |

| InChIKey | QMLLRWZQACTYAX-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Unit | Notes |

| Appearance | Liquid | - | [1] |

| Boiling Point | 149.59 | °C | Estimated[1] |

| Melting Point | -75.05 | °C | Estimated |

| Density | 1.0794 | g/cm³ | [1] |

| logP (Octanol/Water Partition Coefficient) | 2.633 | - | Calculated[6] |

| Water Solubility (log₁₀S) | -2.33 | mol/L | Calculated[6] |

Thermodynamic Properties

| Property | Value | Unit | Notes |

| Enthalpy of Vaporization (ΔvapH°) | 35.11 | kJ/mol | Calculated[6] |

| Enthalpy of Fusion (ΔfusH°) | 13.58 | kJ/mol | Calculated[6] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -35.08 | kJ/mol | Calculated[6] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -183.29 | kJ/mol | Calculated[6] |

Experimental Protocols

While specific experimental literature for this compound is not abundant, the following protocols are based on well-established methods for the synthesis and analysis of analogous dichlorinated alkanes.

Synthesis of this compound from 1,3-Pentanediol (B1222895)

This procedure is adapted from the synthesis of similar dichlorinated alkanes from their corresponding diols.

Materials:

-

1,3-Pentanediol

-

Thionyl chloride (SOCl₂)

-

Pyridine (catalytic amount)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add 1,3-pentanediol (1 mole equivalent) and anhydrous diethyl ether (100 mL).

-

Cool the flask in an ice bath and slowly add a catalytic amount of pyridine.

-

From the dropping funnel, add thionyl chloride (2.2 mole equivalents) dropwise to the stirred solution over a period of 30-45 minutes. The reaction is exothermic and will generate HCl gas, which should be vented through a proper scrubbing system.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-3 hours.

-

After the reflux period, cool the reaction mixture to room temperature.

-

Slowly and carefully pour the reaction mixture over crushed ice in a beaker.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Purification by Fractional Distillation

Apparatus:

-

Distillation flask

-

Fractionating column (e.g., Vigreux)

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Vacuum source and gauge (if necessary)

Procedure:

-

Assemble the fractional distillation apparatus.

-

Place the crude this compound in the distillation flask with a few boiling chips.

-

Heat the flask gently.

-

Collect the fraction that distills at the expected boiling point of this compound (approximately 149-150 °C at atmospheric pressure). The boiling point will be lower under reduced pressure.

-

Store the purified product in a well-sealed container.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methods used for the analysis of similar volatile organochlorine compounds.[6]

Instrumentation:

-

Gas chromatograph with a mass selective detector (GC-MS)

-

Capillary column suitable for volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 200 °C

-

Hold: 5 minutes at 200 °C

-

-

MSD Transfer Line Temperature: 280 °C

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-200

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as hexane (B92381) or dichloromethane.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

Inject 1 µL of each standard and sample into the GC-MS.

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.

-

Quantify the amount of this compound in samples by creating a calibration curve from the peak areas of the standards.

Visualizations

Experimental Workflow for Synthesis and Analysis

The following diagram illustrates the logical flow from the synthesis of this compound to its final analysis.

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Safety Information

This compound is classified as a flammable liquid and vapor.[4] It is harmful if swallowed, in contact with skin, or if inhaled.[4] It causes skin and serious eye irritation and may cause respiratory irritation.[4]

GHS Hazard Statements:

-

H226: Flammable liquid and vapor[4]

-

H302: Harmful if swallowed[4]

-

H312: Harmful in contact with skin[4]

-

H315: Causes skin irritation[4]

-

H319: Causes serious eye irritation[4]

-

H332: Harmful if inhaled[4]

-

H335: May cause respiratory irritation[4]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

References

- 1. 1,2-Dichloroalkane synthesis by chlorination or substitution [organic-chemistry.org]

- 2. 1,1-Dichlorooalkane synthesis by chlorination or substitution [organic-chemistry.org]

- 3. This compound | 30122-12-4 | FBA12212 | Biosynth [biosynth.com]

- 4. This compound | C5H10Cl2 | CID 520465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (3S)-1,3-dichloropentane | C5H10Cl2 | CID 57480770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. publ.iss.it [publ.iss.it]

An In-depth Technical Guide to the Molecular Structure and Bonding of 1,3-Dichloropentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and bonding of 1,3-dichloropentane. Due to a notable scarcity of direct experimental data for this specific molecule in publicly accessible literature, this document leverages computational data and established principles of organic chemistry to elucidate its structural and electronic properties. The guide includes computed physicochemical properties, a discussion on its expected conformational analysis, and predicted spectroscopic characteristics. Furthermore, a detailed experimental protocol for the synthesis of the related compound, 1,3-dichloropropane (B93676), is provided as a representative methodology. This document aims to serve as a foundational resource for researchers interested in the haloalkane class of molecules.

Introduction

This compound is a halogenated alkane with the chemical formula C₅H₁₀Cl₂.[1] As with other haloalkanes, its chemical behavior and physical properties are dictated by the presence of electronegative chlorine atoms, which induce polarity and influence the molecule's shape and reactivity. Understanding the molecular structure and bonding of such compounds is crucial for applications in organic synthesis, materials science, and as intermediates in the production of various chemical products. This guide synthesizes available data and theoretical knowledge to present a detailed picture of this compound's molecular characteristics.

Molecular Structure and Bonding

The fundamental structure of this compound consists of a five-carbon pentane (B18724) chain with chlorine atoms substituting hydrogen atoms at the first and third carbon positions. The carbon atoms in the chain are sp³ hybridized, leading to a tetrahedral geometry around each carbon. The presence of two chlorine atoms introduces significant polarity to the molecule due to the high electronegativity of chlorine compared to carbon and hydrogen.

Stereoisomerism

The carbon atom at the third position (C3) is a chiral center as it is bonded to four different groups: a hydrogen atom, a chlorine atom, an ethyl group (-CH₂CH₃), and a chloroethyl group (-CH₂CH₂Cl). Consequently, this compound can exist as a pair of enantiomers: (R)-1,3-dichloropentane and (S)-1,3-dichloropentane. The specific stereoisomer will have a defined three-dimensional arrangement of the atoms around the chiral center.

Conformational Analysis

Rotation around the single carbon-carbon bonds in this compound gives rise to various conformers. The stability of these conformers is influenced by steric hindrance and electrostatic interactions between the bulky and electronegative chlorine atoms and the alkyl chain. The most stable conformations will seek to minimize these unfavorable interactions. For instance, gauche interactions between the chlorine atoms and the ethyl group will be energetically unfavorable. The molecule will likely adopt staggered conformations to alleviate torsional strain. A full conformational analysis would require computational modeling to determine the relative energies of the different rotamers.

Physicochemical and Computed Data

| Property | Value | Source |

| Molecular Formula | C₅H₁₀Cl₂ | PubChem[2] |

| Molecular Weight | 141.04 g/mol | PubChem[2] |

| CAS Number | 30122-12-4 | NIST[1] |

| IUPAC Name | This compound | PubChem[2] |

| SMILES | CCC(CCCl)Cl | PubChem[2] |

| InChI Key | QMLLRWZQACTYAX-UHFFFAOYSA-N | NIST[1] |

| Boiling Point (est.) | 149.59 °C | American Elements |

| Density (est.) | 1.0794 g/cm³ | American Elements |

| logP (octanol/water) | 2.633 | Cheméo[3] |

| Kovats Retention Index (non-polar) | 940 | Cheméo[3] |

| Kovats Retention Index (polar) | 1272 | Cheméo[3] |

Spectroscopic Properties (Predicted)

Direct experimental spectra for this compound are not widely published. However, based on the known principles of NMR and IR spectroscopy and data from analogous compounds like 1,3-dichloropropane, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be complex due to the presence of a chiral center, which can make the protons on the CH₂ groups diastereotopic. However, a simplified prediction would involve distinct signals for the protons on each carbon. For example, the protons on the carbon bearing a chlorine atom (C1 and C3) would be expected to resonate at a lower field (higher ppm) due to the deshielding effect of the electronegative chlorine.

¹³C NMR Spectroscopy

The carbon NMR spectrum should show five distinct signals corresponding to the five carbon atoms in the pentane chain. The carbons bonded to chlorine (C1 and C3) will be shifted downfield to a greater extent than the other carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic C-H stretching and bending vibrations for the alkyl chain. The C-Cl stretching vibrations typically appear in the region of 600-800 cm⁻¹.

Experimental Protocols

Synthesis of 1,3-Dichloropropane from 1,3-Propanediol

Materials:

-

1,3-Propanediol

-

Concentrated Hydrochloric Acid

-

Zinc Chloride (catalyst)

-

Sodium Bicarbonate solution (5%)

-

Anhydrous Magnesium Sulfate

-

Distillation apparatus

-

Separatory funnel

-

Heating mantle

Procedure:

-

Set up a reflux apparatus with a round-bottom flask, condenser, and a gas trap.

-

To the round-bottom flask, add 1,3-propanediol.

-

Slowly add a catalytic amount of zinc chloride.

-

Carefully add an excess of concentrated hydrochloric acid to the flask.

-

Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel. Two layers will form.

-

Separate the organic layer (bottom layer) from the aqueous layer.

-

Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude 1,3-dichloropropane by fractional distillation, collecting the fraction at the appropriate boiling point.

Visualizations

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Generalized Workflow for Synthesis and Characterization

References

An In-depth Technical Guide to 1,3-Dichloropentane

This technical guide provides a comprehensive overview of 1,3-dichloropentane, including its chemical identifiers, physical and chemical properties, and safety information. This document is intended for researchers, scientists, and professionals in drug development who may use or encounter this compound in their work.

Core Identifiers and Chemical Structure

This compound is a halogenated alkane. Its fundamental identifiers are crucial for accurate documentation and database searches.

| Identifier | Value | Source |

| CAS Number | 30122-12-4 | [1][2][3][4][5][6] |

| IUPAC Name | This compound | [2][3] |

| Molecular Formula | C₅H₁₀Cl₂ | [2][3][4][5][7] |

| Molecular Weight | 141.04 g/mol | [2][4] |

| InChI | InChI=1S/C5H10Cl2/c1-2-5(7)3-4-6/h5H,2-4H2,1H3 | [1][3][5][7] |

| InChIKey | QMLLRWZQACTYAX-UHFFFAOYSA-N | [3][5][7] |

| SMILES | CCC(CCCl)Cl | [3][4][7] |

| PubChem CID | 520465 | [2][3][7] |

| MDL Number | MFCD19232137 | [2][4] |

| EC Number | 980-839-5 | [3] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding its behavior in various experimental settings.

| Property | Value | Unit | Source |

| Normal Boiling Point (Tboil) | Not Available | K | [1] |

| Normal Melting Point (Tfus) | Not Available | K | [1] |

| Enthalpy of Vaporization (ΔvapH°) | 35.11 | kJ/mol | [1] |

| Enthalpy of Fusion (ΔfusH°) | 13.58 | kJ/mol | [1] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.633 | [1] | |

| Water Solubility (log10WS) | -2.33 | mol/l | [1] |

| McGowan's Characteristic Volume (McVol) | 105.790 | ml/mol | [1] |

| Kovats Retention Index (Standard polar) | 1272 | [1][3] | |

| Kovats Retention Index (Semi-standard non-polar) | 940 | [1][3] |

Synthesis and Experimental Protocols

A generalized workflow for the synthesis and purification of a dichlorinated alkane from its corresponding diol is depicted below.

Safety Information

This compound is a flammable liquid and vapor.[3] It is harmful if swallowed, in contact with skin, or if inhaled.[3] It causes skin and serious eye irritation and may cause respiratory irritation.[3]

Hazard Statements:

-

H226: Flammable liquid and vapor[3]

-

H302: Harmful if swallowed[3]

-

H312: Harmful in contact with skin[3]

-

H315: Causes skin irritation[3]

-

H319: Causes serious eye irritation[3]

-

H332: Harmful if inhaled[3]

-

H335: May cause respiratory irritation[3]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of a spill, eliminate all ignition sources and absorb the spill with a non-combustible material.[10]

Logical Relationships in Chemical Identification

The various identifiers of a chemical compound are interconnected and provide a hierarchical and cross-referenced means of identification. This ensures that researchers can unambiguously refer to the same chemical substance. The following diagram illustrates the logical flow from the common name to more specific and machine-readable identifiers.

References

- 1. This compound (CAS 30122-12-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. americanelements.com [americanelements.com]

- 3. This compound | C5H10Cl2 | CID 520465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 30122-12-4 | FBA12212 | Biosynth [biosynth.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound. | 30122-12-4 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. 1,3-Dichloropropane synthesis - chemicalbook [chemicalbook.com]

- 9. DE856888C - Process for the production of 1,5-dichloropentane - Google Patents [patents.google.com]

- 10. DICHLOROPENTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Stereoisomers and Chirality of 1,3-Dichloropentane

This technical guide provides a comprehensive analysis of the stereochemical properties of 1,3-dichloropentane. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the molecule's chiral characteristics, stereoisomeric forms, and the experimental protocols relevant to their analysis.

Stereochemical Analysis of this compound

This compound is a halogenated alkane with the chemical formula C₅H₁₀Cl₂. A thorough examination of its structure reveals the presence of a single chiral center, which dictates its stereoisomeric properties.

Identification of Chiral Center

The structure of this compound is as follows:

To determine the presence of chiral centers, each carbon atom is analyzed:

-

C1: Bonded to one chlorine atom and two hydrogen atoms. It is not a chiral center.

-

C2: Bonded to two hydrogen atoms. It is not a chiral center.

-

C3: Bonded to a hydrogen atom, a chlorine atom, an ethyl group (-CH₂CH₃), and a 2-chloroethyl group (-CH₂CH₂Cl). As all four substituents are different, C3 is a chiral center .

-

C4: Bonded to two hydrogen atoms. It is not a chiral center.

-

C5: Bonded to three hydrogen atoms. It is not a chiral center.

Number and Nature of Stereoisomers

With one chiral center (n=1), the number of possible stereoisomers is 2ⁿ = 2¹ = 2. These two stereoisomers are non-superimposable mirror images of each other and are therefore a pair of enantiomers. These are designated as (R)-1,3-dichloropentane and (S)-1,3-dichloropentane based on the Cahn-Ingold-Prelog priority rules. Due to the presence of chirality, solutions of the individual enantiomers will be optically active, rotating plane-polarized light in equal but opposite directions. A racemic mixture, containing equal amounts of the (R) and (S) enantiomers, will be optically inactive.

Data Presentation

Due to a lack of publicly available experimental data for the specific optical rotation of this compound enantiomers, the following table presents expected properties and includes illustrative values for key parameters.

| Property | (R)-1,3-Dichloropentane | (S)-1,3-Dichloropentane | Racemic this compound |

| IUPAC Name | (3R)-1,3-dichloropentane | (3S)-1,3-dichloropentane | (±)-1,3-dichloropentane |

| Molecular Formula | C₅H₁₀Cl₂ | C₅H₁₀Cl₂ | C₅H₁₀Cl₂ |

| Molecular Weight ( g/mol ) | 141.04 | 141.04 | 141.04 |

| Chiral Centers | 1 (at C3) | 1 (at C3) | 1 (at C3) |

| Optical Rotation ([α]ᴅ) | +x° (hypothetical) | -x° (hypothetical) | 0° |

| Boiling Point (°C) | Expected to be identical | Expected to be identical | Expected to be identical |

| Density (g/cm³) | Expected to be identical | Expected to be identical | Expected to be identical |

| Refractive Index | Expected to be identical | Expected to be identical | Expected to be identical |

Visualization of Stereoisomers

The relationship between the (R) and (S) enantiomers of this compound is depicted in the following diagram.

Note: The above DOT script is a template. For actual visualization, the placeholder image paths would need to be replaced with URLs of the rendered 3D structures of the (R) and (S) enantiomers.

An In-depth Technical Guide to the Synthesis and Preparation of 1,3-Dichloropentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of 1,3-dichloropentane. Due to the limited availability of direct experimental data for this specific compound in published literature, this guide presents detailed, plausible synthetic protocols based on well-established and analogous chemical transformations. The information herein is intended to equip researchers and professionals in drug development and other chemical sciences with the necessary knowledge to approach the synthesis of this compound.

Introduction

This compound is a halogenated aliphatic hydrocarbon with the chemical formula C₅H₁₀Cl₂.[1] Its structure, featuring two chlorine atoms on the first and third carbon atoms of a pentane (B18724) chain, makes it a potential intermediate in organic synthesis. Halogenated alkanes are versatile building blocks in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and specialty materials. The chlorine atoms can serve as leaving groups in nucleophilic substitution reactions or be involved in the formation of organometallic reagents.

This guide outlines the most probable and effective synthetic routes for the preparation of this compound, focusing on methods starting from commercially available precursors. The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀Cl₂ | [1] |

| Molecular Weight | 141.04 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 30122-12-4 | [1] |

| SMILES | CCC(CCCl)Cl | [1] |

| InChI | InChI=1S/C5H10Cl2/c1-2-5(7)3-4-6/h5H,2-4H2,1H3 | [2] |

| Appearance | Clear colorless to yellow liquid (for dichloropentane (B13834815) isomers) | |

| Solubility | Insoluble in water | |

| Hazards | Flammable liquid and vapor, Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation. | [1] |

Synthetic Pathways

Two primary synthetic strategies are proposed for the preparation of this compound, based on analogous reactions for the synthesis of similar dichloroalkanes.

-

From Pentane-1,3-diol using Thionyl Chloride: This is a classic and widely used method for converting alcohols to alkyl chlorides. The reaction of a diol with thionyl chloride (SOCl₂) provides a clean conversion with gaseous byproducts (SO₂ and HCl).

-

From 1-Penten-3-ol (B1202030) via Hydrochlorination: The addition of hydrogen chloride (HCl) across the double bond of an unsaturated alcohol, followed by substitution of the hydroxyl group, presents another viable route.

The following sections provide detailed experimental protocols for these proposed synthetic routes.

Caption: Proposed synthetic pathways for this compound.

Experimental Protocols

The following protocols are based on established procedures for similar chemical transformations and should be adapted and optimized for the specific synthesis of this compound. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Synthesis from Pentane-1,3-diol with Thionyl Chloride

This method is analogous to the well-documented conversion of other diols to their corresponding dichlorides. The reaction proceeds via the formation of a chlorosulfite intermediate, followed by nucleophilic attack by a chloride ion.[3] The use of a base like pyridine is recommended to neutralize the HCl generated during the reaction.[4]

Caption: Workflow for the synthesis of this compound from Pentane-1,3-diol.

Materials:

-

Pentane-1,3-diol

-

Thionyl chloride (SOCl₂)

-

Pyridine (anhydrous)

-

Anhydrous diethyl ether or dichloromethane (B109758)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, place a solution of pentane-1,3-diol (1.0 eq) in anhydrous diethyl ether.

-

Add anhydrous pyridine (2.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

-

Slowly add thionyl chloride (2.2 eq), dissolved in anhydrous diethyl ether, to the stirred solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture over crushed ice.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Expected Yield: Based on analogous reactions, yields in the range of 60-80% can be anticipated.

Synthesis from 1-Penten-3-ol via Hydrochlorination

This route involves the addition of HCl to the double bond of 1-penten-3-ol, which would likely be followed by the substitution of the hydroxyl group. The hydrochlorination of unactivated alkenes can be challenging, but various methods have been developed to facilitate this reaction.

Materials:

-

1-Penten-3-ol[5]

-

Hydrogen chloride (gas or concentrated aqueous solution)

-

Anhydrous solvent (e.g., dichloromethane)

-

Anhydrous calcium chloride (CaCl₂)

Procedure:

-

Dissolve 1-penten-3-ol (1.0 eq) in an anhydrous solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

-

Cool the solution to 0 °C in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution for several hours. Alternatively, the reaction can be attempted with concentrated hydrochloric acid with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, neutralize the excess acid by washing with a saturated sodium bicarbonate solution.

-

Wash the organic layer with brine, dry over anhydrous calcium chloride, and filter.

-

Remove the solvent by rotary evaporation.

-

Purify the resulting crude product by fractional distillation under reduced pressure.

Expected Yield: The yield for this reaction is expected to be moderate and highly dependent on the reaction conditions.

Characterization and Data

Due to the lack of specific experimental data in the literature for this compound, the following characterization data is predicted based on the analysis of analogous compounds such as 1,3-dichloropropane (B93676) and other dichloropentane isomers.[6]

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum of this compound is expected to show complex multiplets due to the chirality at the C3 position and the diastereotopic nature of the protons on the adjacent methylene (B1212753) groups. The approximate chemical shifts are predicted as follows:

-

CH₃ (C5): A triplet around 0.9-1.1 ppm.

-

CH₂ (C4): A multiplet in the range of 1.7-2.0 ppm.

-

CH₂ (C2): A multiplet in the range of 2.1-2.4 ppm.

-

CH (C3): A multiplet around 4.0-4.3 ppm.

-

CH₂ (C1): A multiplet around 3.6-3.8 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum is predicted to show five distinct signals corresponding to the five carbon atoms in the molecule.

-

CH₃ (C5): ~10-15 ppm

-

CH₂ (C4): ~30-35 ppm

-

CH₂ (C2): ~45-50 ppm

-

CH (C3): ~60-65 ppm

-

CH₂ (C1): ~40-45 ppm

IR (Infrared) Spectroscopy:

The IR spectrum of this compound is expected to exhibit characteristic C-H stretching and bending vibrations for an aliphatic alkane. The key absorption bands would be:

-

C-H stretch (alkane): 2850-3000 cm⁻¹

-

C-H bend (methylene and methyl): 1450-1470 cm⁻¹ and 1375-1385 cm⁻¹

-

C-Cl stretch: 650-800 cm⁻¹ (likely two distinct bands)

MS (Mass Spectrometry):

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 140, with characteristic isotopic peaks for the two chlorine atoms (M+2 and M+4). Common fragmentation patterns would involve the loss of HCl, Cl, and alkyl fragments.

Safety and Handling

This compound is expected to be a flammable liquid and harmful if inhaled, swallowed, or in contact with skin.[1] It is also expected to be an irritant to the skin, eyes, and respiratory system.[1] All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, must be worn.

Thionyl chloride is a corrosive and lachrymatory substance that reacts violently with water. It should be handled with extreme care in a fume hood. Hydrogen chloride is a corrosive gas and should also be handled in a fume hood with appropriate safety measures.

Conclusion

References

- 1. This compound | C5H10Cl2 | CID 520465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Reaction of Cyclopentane-1,3-diol with Thionyl Chloride (SOCl\u2082) Wha.. [askfilo.com]

- 4. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 5. 1-Penten-3-ol 99 616-25-1 [sigmaaldrich.com]

- 6. homework.study.com [homework.study.com]

IUPAC nomenclature for 1,3-Dichloropentane isomers

An In-Depth Technical Guide to the IUPAC Nomenclature of 1,3-Dichloropentane Isomers

Introduction

In the fields of chemical research, particularly in drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule is of paramount importance. Isomers, which are molecules that share the same molecular formula but have different structural arrangements, can exhibit significantly different physical, chemical, and biological properties. Stereoisomers, a subset of isomers, have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. The unequivocal identification and naming of these stereoisomers are governed by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system. This guide provides a comprehensive overview of the IUPAC nomenclature for the stereoisomers of this compound, a halogenated alkane.

The foundation of naming stereoisomers lies in the Cahn-Ingold-Prelog (CIP) priority rules, which provide a standardized method for assigning a descriptor (R or S) to each stereocenter.[1] This allows for the unique and unambiguous naming of every possible stereoisomer of a molecule.[1] This technical guide will detail the identification of chiral centers in this compound and the application of the CIP rules to assign the correct IUPAC names to its isomers.

Structure and Chirality of this compound

The molecular formula for this compound is C₅H₁₀Cl₂.[2][3] The structure consists of a five-carbon pentane (B18724) chain with two chlorine atoms substituted at the first and third carbon atoms.

To determine the number of possible stereoisomers, we must first identify the chiral centers within the molecule. A chiral center is a carbon atom that is bonded to four different groups.

-

Carbon-1: Bonded to one chlorine atom, two hydrogen atoms, and the rest of the carbon chain. Since it is bonded to two identical hydrogen atoms, it is not a chiral center.

-

Carbon-2: Bonded to two hydrogen atoms and two different carbon groups. As it is bonded to two identical hydrogen atoms, it is not a chiral center.

-

Carbon-3: Bonded to one hydrogen atom, one chlorine atom, a -CH₂CH₂Cl group, and a -CH₂CH₃ group. Since all four of these groups are different, Carbon-3 is a chiral center .

-

Carbon-4: Bonded to two hydrogen atoms and two different carbon groups. It is not a chiral center.

-

Carbon-5: Bonded to three hydrogen atoms and one carbon atom. It is not a chiral center.

With one chiral center, this compound has 2¹ = 2 possible stereoisomers. These two isomers are non-superimposable mirror images of each other, known as enantiomers.

Experimental Protocols: Assigning Stereochemical Configuration using Cahn-Ingold-Prelog (CIP) Rules

The absolute configuration of a chiral center is assigned as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules.[4][5]

Methodology for Assigning Priorities:

-

Examine Directly Attached Atoms: Identify the four atoms directly bonded to the chiral center and rank them based on their atomic number. The atom with the higher atomic number receives a higher priority.[6]

-

First Point of Difference for Ties: If two or more of the atoms directly bonded to the chiral center are the same, move to the next atoms along the chains of these substituent groups until a point of difference is found.[7] Priority is assigned at the first point of difference, based on the atomic number of the atoms.[5]

-

Treatment of Multiple Bonds: Double and triple bonds are treated as if the atoms were bonded to an equivalent number of single-bonded atoms.[4] For example, a C=O bond is treated as the carbon being bonded to two oxygen atoms.

Methodology for Assigning R/S Configuration:

-

Assign Priorities: Assign priorities (1, 2, 3, and 4) to the four groups attached to the chiral center using the rules outlined above.

-

Orient the Molecule: Orient the molecule in three-dimensional space so that the group with the lowest priority (priority 4) is pointing away from the viewer.[6]

-

Determine the Direction of Priority: Observe the arrangement of the remaining three groups (priorities 1, 2, and 3).

-

Assign Configuration:

Application of CIP Rules to this compound Isomers

The chiral center in this compound is Carbon-3. The four groups attached to it are:

-

-Cl

-

-H

-

-CH₂CH₂Cl

-

-CH₂CH₃

Step 1: Assigning Priorities

-

Comparing the atoms directly attached to C3: Cl (atomic number 17), C (atomic number 6), C (atomic number 6), and H (atomic number 1).

-

Priority 1: -Cl (highest atomic number).

-

Priority 4: -H (lowest atomic number).

-

-

To differentiate between the -CH₂CH₂Cl and -CH₂CH₃ groups, we move to the next atoms along each chain.

-

In -CH₂CH₂Cl, the first carbon (C2) is bonded to two hydrogens and another carbon (C1).

-

In -CH₂CH₃, the first carbon (C4) is bonded to two hydrogens and another carbon (C5).

-

This is still a tie. We proceed further down the chains.

-

In -CH₂CH₂Cl, the next carbon (C1) is bonded to two hydrogens and a chlorine atom.

-

In -CH₂CH₃, the next carbon (C5) is bonded to three hydrogen atoms.

-

At this first point of difference, the chlorine atom in the -CH₂CH₂Cl group has a higher atomic number than the hydrogen atom in the -CH₂CH₃ group. Therefore, -CH₂CH₂Cl has the higher priority.

-

Priority 2: -CH₂CH₂Cl

-

Priority 3: -CH₂CH₃

-

Priority Order Summary:

-

-Cl

-

-CH₂CH₂Cl

-

-CH₂CH₃

-

-H

Step 2: Determining R and S Configurations

With the priorities established, we can now determine the R and S configurations by visualizing the molecule with the lowest priority group (-H) pointing away.

-

(S)-1,3-Dichloropentane: When the hydrogen atom is pointing away, and the sequence of groups from priority 1 (-Cl) to 2 (-CH₂CH₂Cl) to 3 (-CH₂CH₃) proceeds in a counter-clockwise direction, the isomer is named (S)-1,3-dichloropentane .

-

(R)-1,3-Dichloropentane: Conversely, when the hydrogen atom is pointing away, and the sequence of groups from priority 1 to 2 to 3 proceeds in a clockwise direction, the isomer is named (R)-1,3-dichloropentane .

Data Presentation

The IUPAC nomenclature for the isomers of this compound is summarized in the table below.

| Stereoisomer | IUPAC Name | Configuration at C3 |

| Enantiomer 1 | (R)-1,3-dichloropentane | R |

| Enantiomer 2 | (S)-1,3-dichloropentane | S |

Visualization of Isomeric Relationships

The relationship between the two enantiomers of this compound can be visualized as a branching from the parent molecule.

References

- 1. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 2. This compound | C5H10Cl2 | CID 520465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 5. theory.labster.com [theory.labster.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. science-revision.co.uk [science-revision.co.uk]

Spectroscopic Profile of 1,3-Dichloropentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 1,3-dichloropentane. Due to the limited availability of experimentally-derived public data, this document focuses on predicted spectroscopic values and analysis based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in various research and development settings.

Chemical Structure and Properties

This compound is a halogenated alkane with the chemical formula C₅H₁₀Cl₂.[1][2][3] Its structure consists of a five-carbon pentane (B18724) chain with chlorine atoms substituted at the first and third positions.

Molecular Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established empirical rules and data from similar chemical structures.

¹H NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 (CH₂Cl) | ~3.6 - 3.8 | Triplet (t) | ~6-7 | 2H |

| H-2 (CH₂) | ~2.0 - 2.2 | Multiplet (m) | - | 2H |

| H-3 (CHCl) | ~4.0 - 4.2 | Multiplet (m) | - | 1H |

| H-4 (CH₂) | ~1.6 - 1.8 | Multiplet (m) | - | 2H |

| H-5 (CH₃) | ~0.9 - 1.1 | Triplet (t) | ~7 | 3H |

¹³C NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

| Carbon (Position) | Chemical Shift (δ, ppm) |

| C-1 (CH₂Cl) | ~45 - 50 |

| C-2 (CH₂) | ~35 - 40 |

| C-3 (CHCl) | ~60 - 65 |

| C-4 (CH₂) | ~30 - 35 |

| C-5 (CH₃) | ~10 - 15 |

Mass Spectrometry Data (Predicted)

Ionization Method: Electron Ionization (EI)

| m/z | Predicted Relative Intensity | Assignment |

| 140/142/144 | Low | [M]⁺ (Molecular Ion) |

| 105/107 | Moderate | [M - Cl]⁺ |

| 91/93 | Moderate | [M - CH₂CH₃]⁺ |

| 77/79 | High | [CH₂CHCl]⁺ |

| 63 | Moderate | [C₅H₃]⁺ |

| 49/51 | High | [CH₂Cl]⁺ |

Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2850-3000 | C-H Stretch | Alkane (CH, CH₂, CH₃) |

| 1450-1470 | C-H Bend | Alkane (CH₂) |

| 1375-1385 | C-H Bend | Alkane (CH₃) |

| 650-800 | C-Cl Stretch | Alkyl Halide |

Spectroscopic Analysis

¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum of this compound will exhibit five distinct signals corresponding to the five non-equivalent proton environments. The protons on the carbon bearing the chlorine at position 1 (H-1) are expected to be the most deshielded among the methylene (B1212753) groups due to the electronegativity of the chlorine atom, appearing as a triplet. The methine proton at position 3 (H-3) will be the most deshielded proton overall, appearing as a complex multiplet due to coupling with the adjacent methylene protons. The terminal methyl group (H-5) will be the most shielded, appearing as a triplet. The remaining methylene protons at positions 2 and 4 will have overlapping multiplet signals in the alkyl region.

¹³C NMR Spectrum Analysis

The predicted ¹³C NMR spectrum will show five signals, one for each unique carbon atom. The carbon atom bonded to the chlorine at position 3 (C-3) is expected to have the largest chemical shift (most deshielded) due to the direct attachment of the electronegative chlorine atom. The carbon at position 1 (C-1) will also be significantly deshielded. The remaining carbons will appear at higher fields (lower chemical shifts), with the terminal methyl carbon (C-5) being the most shielded.

Mass Spectrum Analysis

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1). Common fragmentation pathways for alkyl halides include the loss of a halogen atom and alpha-cleavage. Therefore, significant fragments corresponding to the loss of a chlorine atom ([M - Cl]⁺) and cleavage adjacent to the C-Cl bonds are anticipated.

Infrared (IR) Spectrum Analysis

The IR spectrum of this compound is expected to be dominated by absorptions characteristic of alkyl groups. Strong C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region. The presence of the C-Cl bonds will give rise to stretching vibrations in the fingerprint region, typically between 650 and 800 cm⁻¹.[4]

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (5-10 mg) would be dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used.

-

¹H NMR Acquisition: A standard one-pulse sequence would be used to acquire the proton spectrum. Key parameters to be set include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence would be used to obtain the carbon spectrum. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Mass Spectrometry

-

Sample Introduction: The sample would be introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization, or by direct infusion.

-

Ionization: Electron ionization (EI) at 70 eV is a standard method for generating positive ions and characteristic fragmentation patterns.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer would be used to separate the ions based on their mass-to-charge ratio.

Infrared Spectroscopy

-

Sample Preparation: A thin film of the liquid sample would be placed between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer would be used.

-

Data Acquisition: The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹), and a background spectrum would be subtracted.

Logical Relationship of Spectroscopic Analysis

The following diagram illustrates the workflow for the spectroscopic analysis of this compound, from the molecular structure to the interpretation of the spectral data.

Caption: Workflow for the spectroscopic identification of this compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. For definitive structural confirmation, acquisition of experimental data is recommended.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1,3-Dichloropentane

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1,3-dichloropentane. Due to the limited availability of experimental mass spectra for this specific compound in public databases, this guide leverages established principles of mass spectrometry for halogenated alkanes to construct a theoretical fragmentation pattern. This information is valuable for the identification and structural elucidation of this compound and related compounds in complex matrices.

Predicted Fragmentation Data

The expected fragmentation of this compound under electron ionization is summarized in the table below. The presence of two chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments, with ions appearing at M, M+2, and M+4, corresponding to the presence of two ³⁵Cl atoms, one ³⁵Cl and one ³⁷Cl atom, and two ³⁷Cl atoms, respectively.[1] For fragments containing a single chlorine atom, M and M+2 peaks will be observed. The relative abundances are predicted based on general principles of ion stability.

| m/z (³⁵Cl/³⁷Cl) | Proposed Fragment Ion | Proposed Structure | Predicted Relative Abundance | Fragmentation Pathway |

| 140/142/144 | [C₅H₁₀Cl₂]⁺• | [CH₃CH₂CH(Cl)CH₂CH₂Cl]⁺• | Low | Molecular Ion |

| 111/113 | [C₅H₁₀Cl]⁺ | [CH₃CH₂CH(Cl)CH₂CH₂]⁺ | Moderate | Loss of •Cl |

| 105/107 | [C₄H₈Cl]⁺ | [CH₃CH₂CH(Cl)CH₂]⁺ | High | α-cleavage at C3-C4 |

| 91/93 | [C₃H₆Cl]⁺ | [CH₂CH₂CH₂Cl]⁺ | Moderate | Cleavage at C2-C3 |

| 77/79 | [C₂H₄Cl]⁺ | [CH₂CH₂Cl]⁺ | Moderate | Cleavage at C3-C4 with rearrangement |

| 63/65 | [C₂H₄Cl]⁺ | [CH₃CHCl]⁺ | High | α-cleavage at C1-C2 |

| 49/51 | [CH₂Cl]⁺ | [CH₂Cl]⁺ | Moderate | α-cleavage at C2-C3 and rearrangement |

| 41 | [C₃H₅]⁺ | [CH₂CH=CH₂]⁺ | Moderate | Loss of two •Cl and H₂ |

| 29 | [C₂H₅]⁺ | [CH₃CH₂]⁺ | Moderate | Cleavage at C3-C4 |

| 27 | [C₂H₃]⁺ | [CH₂=CH]⁺ | Low | Further fragmentation |

Proposed Fragmentation Pathways

The fragmentation of this compound upon electron ionization is initiated by the removal of an electron to form the molecular ion, [C₅H₁₀Cl₂]⁺•. The subsequent fragmentation is dictated by the presence of the two chlorine atoms and the alkane chain. The key proposed fragmentation pathways are:

-

Alpha (α)-Cleavage: This is a common fragmentation pathway for alkyl halides.[2] Cleavage of the carbon-carbon bond adjacent to a chlorine atom is favored due to the stabilizing effect of the halogen on the resulting carbocation. For this compound, α-cleavage can occur at several positions:

-

Cleavage of the C1-C2 bond would lead to the loss of a •CH₂CH₂Cl radical and the formation of a [CH₃CH₂CHCl]⁺ ion (m/z 63/65).

-

Cleavage of the C2-C3 bond can result in the formation of a [CH₂CH₂Cl]⁺ ion (m/z 49/51) and a neutral radical.

-

Cleavage of the C3-C4 bond is also a favorable α-cleavage, leading to the formation of the [CH₃CH₂CHCl]⁺ ion (m/z 63/65) and a •CH₂CH₂Cl radical.

-

-

Loss of a Chlorine Radical: The cleavage of a C-Cl bond can lead to the loss of a chlorine radical (•Cl), resulting in a [C₅H₁₀Cl]⁺ ion (m/z 111/113).

-

Loss of HCl (Hydrogen Chloride): The elimination of a neutral molecule of HCl is another possible fragmentation pathway, which would produce a fragment ion at m/z 104.

-

Alkyl Chain Fragmentation: Fragmentation of the pentane (B18724) backbone can also occur, leading to the formation of various alkyl and alkenyl cations.[3] For instance, the loss of an ethyl radical (•C₂H₅) would result in a fragment at m/z 111/113.

The following diagram illustrates the proposed primary fragmentation pathways of this compound.

Caption: Predicted fragmentation pathways of this compound.

Experimental Protocols

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile, high-purity solvent such as dichloromethane (B109758) or hexane.

-

Perform serial dilutions of the stock solution to prepare working standards at concentrations appropriate for the sensitivity of the instrument (e.g., 1, 5, 10, 50, 100 µg/mL).

Instrumentation and Conditions:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[4]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 35 to 300.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

-

Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample or standard into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

-

Analyze the mass spectrum to identify the molecular ion and the major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern and data from mass spectral libraries (if available).

This comprehensive guide provides a robust theoretical framework for understanding and predicting the mass spectrometric behavior of this compound, which is essential for its unambiguous identification in research and industrial settings.

References

- 1. mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

fundamental reactivity of 1,3-Dichloropentane with common reagents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental reactivity of 1,3-dichloropentane with a range of common reagents. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide draws upon established principles of organic chemistry and analogous reactions of similar 1,3-dihaloalkanes to predict and explain its reactivity profile. The core reactions discussed include nucleophilic substitution, elimination, and reactions with metals. This document aims to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who may encounter or consider utilizing this bifunctional electrophile in their synthetic endeavors.

Introduction

This compound is a halogenated alkane featuring two chlorine atoms positioned at the 1 and 3 positions of a pentane (B18724) chain. This arrangement of electrophilic centers allows for a variety of chemical transformations, including intermolecular reactions at one or both chlorine-bearing carbons, as well as intramolecular reactions leading to the formation of cyclic products. The reactivity of this compound is governed by the interplay between nucleophilic substitution (SN1 and SN2), elimination (E1 and E2), and reactions involving metals. The specific reaction pathway and product distribution are highly dependent on the nature of the reagent, solvent, and reaction conditions.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction class for alkyl halides. In the case of this compound, both chlorine atoms can be substituted by a variety of nucleophiles. The primary chloride at the C1 position is expected to be more susceptible to SN2 reactions, while the secondary chloride at the C3 position can undergo both SN1 and SN2 reactions, with the specific pathway influenced by the reaction conditions.

Reaction with Hydroxide (B78521) (e.g., NaOH)

Reaction with aqueous sodium hydroxide is expected to lead to a mixture of substitution and elimination products. Nucleophilic substitution would yield pentane-1,3-diol and various chloropentanols.

-

SN2 at C1: The hydroxide ion can attack the primary carbon (C1), displacing the chloride to form 3-chloropentan-1-ol.

-

SN2 at C3: Attack at the secondary carbon (C3) would yield 1-chloropentan-3-ol.

-

Double Substitution: Under forcing conditions, both chlorine atoms could be replaced to give pentane-1,3-diol.

Elimination reactions (E2) are also likely, especially with a strong, concentrated base, leading to the formation of various chloropentenes and pentadienes (see Section 3).

Reaction with Iodide (e.g., NaI)

The Finkelstein reaction, involving the treatment of an alkyl chloride with sodium iodide in acetone, is a classic method for converting alkyl chlorides to alkyl iodides. For this compound, this reaction is expected to proceed via an SN2 mechanism. The resulting 1,3-diiodopentane would be more reactive towards subsequent nucleophilic substitution and elimination reactions.

Reaction with Cyanide (e.g., NaCN)

Reaction with sodium cyanide, typically in a polar aprotic solvent like DMSO or DMF, is a common method for introducing a nitrile group. This reaction with this compound would proceed via an SN2 mechanism, leading to mono- and di-substituted nitrile products. The resulting pentanedinitrile could be a precursor to various functional groups, including carboxylic acids and amines.

Reaction with Ammonia (B1221849) (NH₃)

The reaction of this compound with ammonia is expected to yield a mixture of amines.[1] The initial reaction would likely be nucleophilic substitution to form chloro- and di-aminopentanes.[1] However, the resulting primary amines are themselves nucleophilic and can react further with the starting material or intermediates, leading to a complex mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts.[1] To favor the formation of the primary diamine (pentane-1,3-diamine), a large excess of ammonia is typically required.[1]

Elimination Reactions

Elimination reactions, particularly E2 reactions, are competitive with nucleophilic substitution, especially when strong, bulky bases are used or at elevated temperatures. The presence of hydrogens on carbons adjacent to the chlorine-bearing carbons (β-hydrogens) allows for the formation of alkenes.

Dehydrohalogenation with Strong Bases (e.g., KOH in Ethanol)

Treatment of this compound with a strong base like potassium hydroxide in ethanol (B145695) is expected to promote E2 elimination.[2][3]

-

Elimination at C1-C2: Removal of a proton from C2 and the chloride from C1 would yield 3-chloro-1-pentene.

-

Elimination at C2-C3: Removal of a proton from C2 and the chloride from C3 would lead to 1-chloro-2-pentene.

-

Elimination at C3-C4: Removal of a proton from C4 and the chloride from C3 would result in 1-chloro-3-pentene.

Further elimination can occur to form pentadienes. According to Zaitsev's rule, the major product of these elimination reactions would be the most substituted (and therefore most stable) alkene.[4]

Reactions with Metals

1,3-Dihaloalkanes are known to undergo intramolecular cyclization in the presence of certain metals to form cyclopropane (B1198618) derivatives.

Reaction with Zinc (Intramolecular Coupling)

The reaction of 1,3-dihalopropanes with zinc dust is a well-established method for the synthesis of cyclopropane.[1][5][6] By analogy, this compound is expected to react with zinc dust, likely in a polar aprotic solvent like DMF or an alcohol, to undergo intramolecular reductive coupling to form ethylcyclopropane.[6] The reaction is believed to proceed through an organozinc intermediate.

Reaction with Magnesium (Grignard Reagent Formation)

The formation of a Grignard reagent from an alkyl halide and magnesium metal is a cornerstone of organic synthesis.[7][8][9][10][11] With this compound, the formation of a di-Grignard reagent is possible, although intramolecular side reactions could be competitive. The reaction would be carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).[7] The resulting di-Grignard reagent, 1,3-bis(chloromagnesio)pentane, would be a powerful bifunctional nucleophile, capable of reacting with a variety of electrophiles at both ends.

Wurtz Reaction (Intramolecular)

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal.[5] The intramolecular version of this reaction is useful for the formation of small rings.[8] For this compound, an intramolecular Wurtz reaction with sodium metal would be expected to yield ethylcyclopropane, similar to the reaction with zinc.

Summary of Predicted Reactivity

The following table summarizes the expected major products from the reaction of this compound with common reagents based on the reactivity of analogous compounds. It is important to note that actual product distributions may vary depending on the specific reaction conditions.

| Reagent(s) | Expected Reaction Type(s) | Predicted Major Product(s) |

| NaOH (aq) | SN2, E2 | 3-Chloropentan-1-ol, 1-Chloropentan-3-ol, Pentane-1,3-diol, Chloropentenes |

| NaI in Acetone | SN2 | 1,3-Diiodopentane |

| NaCN in DMSO | SN2 | 3-Chloropentanenitrile, 1-Chloropentanenitrile, Pentane-1,3-dinitrile |

| NH₃ (excess) | SN2 | Pentane-1,3-diamine |

| KOH in Ethanol | E2 | 3-Chloro-1-pentene, 1-Chloro-2-pentene, 1-Chloro-3-pentene, Pentadienes |

| Zn dust | Intramolecular Reductive Coupling | Ethylcyclopropane |

| Mg in Ether/THF | Grignard Formation | 1,3-Bis(chloromagnesio)pentane |

| Na | Intramolecular Wurtz Reaction | Ethylcyclopropane |

Experimental Protocols (General Procedures)

General Procedure for Intramolecular Cyclization with Zinc

To a stirred suspension of zinc dust (2-3 equivalents) in a suitable solvent (e.g., anhydrous DMF or ethanol) under an inert atmosphere (e.g., nitrogen or argon) is added this compound (1 equivalent). The reaction mixture is heated to reflux and monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, filtered to remove excess zinc, and the solvent is removed under reduced pressure. The residue is then purified by distillation or column chromatography to yield ethylcyclopropane.

General Procedure for Di-Grignard Reagent Formation

All glassware must be rigorously dried, and the reaction must be conducted under a strictly anhydrous and inert atmosphere. Magnesium turnings (2.2 equivalents) are placed in a flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. A small amount of anhydrous diethyl ether or THF is added to cover the magnesium. A crystal of iodine can be added to activate the magnesium. A solution of this compound (1 equivalent) in the same anhydrous ether solvent is added dropwise from the dropping funnel. The reaction is often initiated by gentle warming. Once the reaction starts (as evidenced by bubbling and heat evolution), the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional period to ensure complete reaction. The resulting di-Grignard reagent solution can then be used in subsequent reactions.

Conclusion

This compound presents a versatile platform for a range of organic transformations. Its reactivity is predicted to be a balance between nucleophilic substitution at both the primary and secondary carbon centers, elimination reactions to form various unsaturated products, and intramolecular cyclization in the presence of metals to form ethylcyclopropane. While specific experimental data for this compound is limited, the principles of organic chemistry and the known reactivity of analogous 1,3-dihaloalkanes provide a strong predictive framework for its behavior. This guide serves as a starting point for researchers and professionals to explore the synthetic potential of this compound, with the understanding that empirical optimization of reaction conditions will be necessary for any specific application.

References

- 1. m.youtube.com [m.youtube.com]

- 2. 8. Potassium hydroxide reacts with a haloalkane to produce an alkene. Exp.. [askfilo.com]

- 3. quora.com [quora.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1, 3-Dichloropropane reacts with zinc dust and gives (major product) [infinitylearn.com]

- 6. echemi.com [echemi.com]

- 7. Grignard reagent - Wikipedia [en.wikipedia.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. community.wvu.edu [community.wvu.edu]

- 11. byjus.com [byjus.com]

An In-depth Technical Guide on the Thermodynamic Properties and Stability of 1,3-Dichloropentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties and chemical stability of 1,3-dichloropentane. Due to a scarcity of direct experimental data for this specific isomer, this document primarily presents values estimated through established computational methodologies, including the Joback, Crippen, and McGowan methods. These calculated properties offer valuable insights for modeling its behavior in various chemical and biological systems. The guide also discusses the general stability of dichloropentanes and related chloroalkanes, touching upon their reactivity, decomposition pathways, and incompatibilities. Detailed descriptions of the computational methods used for property estimation are provided in lieu of traditional experimental protocols. This document aims to be a foundational resource for professionals in research and drug development requiring an understanding of the physicochemical characteristics of this compound.

Introduction

This compound (C₅H₁₀Cl₂) is a halogenated alkane whose physical and chemical properties are of interest in various fields, including organic synthesis and as a potential, albeit niche, solvent.[1][2] An understanding of its thermodynamic properties is crucial for predicting its behavior in reaction mixtures, its environmental fate, and its potential interactions in biological systems. Similarly, knowledge of its stability is paramount for safe handling, storage, and predicting its degradation pathways.

This guide synthesizes available information on the thermodynamic parameters and stability of this compound. It is important to note that much of the quantitative data presented herein is derived from computational estimation methods due to a lack of extensive experimental studies on this particular compound.[3] These methods, while predictive, provide a robust starting point for further investigation.

Thermodynamic Properties of this compound

The thermodynamic properties of a compound govern its energy content and its behavior in relation to energy changes. Key parameters include enthalpy of formation, Gibbs free energy of formation, and heat capacity. The values presented in this section are predominantly calculated using the Joback group contribution method.[1][4]

Tabulated Thermodynamic Data

The following table summarizes the key thermodynamic and physical properties of this compound.

| Property | Value | Unit | Source & Method |

| Molecular Weight | 141.04 | g/mol | PubChem[2] |

| Standard Enthalpy of Formation (Gas, 298 K) | -183.29 | kJ/mol | Cheméo (Joback Method)[3] |

| Standard Gibbs Free Energy of Formation (Gas, 298 K) | -35.08 | kJ/mol | Cheméo (Joback Method)[3] |

| Enthalpy of Vaporization (at normal boiling point) | 35.11 | kJ/mol | Cheméo (Joback Method)[3] |

| Enthalpy of Fusion | 13.58 | kJ/mol | Cheméo (Joback Method)[3] |

| Ideal Gas Heat Capacity (Cp) | See Temperature Dependent Data Below | J/(mol·K) | Cheméo (Joback Method)[3] |

| Normal Boiling Point | 388.22 | K | Cheméo (Joback Method)[3] |

| Critical Temperature | 573.69 | K | Cheméo (Joback Method)[3] |

| Critical Pressure | 3213.68 | kPa | Cheméo (Joback Method)[3] |

| McGowan's Characteristic Volume | 105.790 | ml/mol | Cheméo (McGowan Method)[3] |

| Octanol/Water Partition Coefficient (logP) | 2.633 | Cheméo (Crippen Method)[3] | |

| Water Solubility (log(mol/L)) | -2.33 | Cheméo (Crippen Method)[3] |

Temperature-Dependent Ideal Gas Heat Capacity

The ideal gas heat capacity (Cp) of this compound, as estimated by the Joback method, varies with temperature. The following table provides estimated values at different temperatures.

| Temperature (K) | Ideal Gas Heat Capacity (Cp) (J/mol·K) |

| 388.22 | 175.71 |

| 419.13 | 184.82 |

| 450.04 | 193.52 |

| 480.96 | 201.84 |

| 511.87 | 209.78 |

| 542.78 | 217.36 |

| 573.69 | 224.58 |

| Source: Cheméo (Joback Method)[3] |

Chemical Stability and Reactivity

The stability of this compound is influenced by its chemical structure, particularly the presence of carbon-chlorine bonds.

General Reactivity

As a haloalkane, this compound is susceptible to nucleophilic substitution and elimination reactions.[5] The carbon atoms bonded to the chlorine atoms are electrophilic and can be attacked by nucleophiles.[5] General reactivity information for dichloropentanes indicates that they may react with some metals to form dangerous products and are incompatible with strong oxidizing and reducing agents.[6] They are also incompatible with many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[6]

Flammability and Decomposition

Dichloropentanes are classified as highly flammable liquids and their vapors can form explosive mixtures with air.[6] When heated to decomposition, chlorinated hydrocarbons can emit highly toxic fumes of hydrogen chloride and phosgene.[7] The thermal decomposition of chlorinated hydrocarbons generally proceeds through the elimination of hydrogen chloride.[8] For this compound, this could lead to the formation of various chloropentene isomers.

Hydrolysis

Hydrolysis is a significant degradation pathway for many chlorinated hydrocarbons in aqueous environments. Studies on the related compound 1,3-dichloropropene (B49464) have shown that hydrolysis follows pseudo-first-order kinetics and is pH-dependent, with higher pH favoring the reaction.[9][10] It is reasonable to infer that this compound would also undergo hydrolysis, likely at a rate influenced by pH and temperature.

Methodologies for Property Estimation

As experimental data for this compound is limited, this section details the computational methods used to generate the thermodynamic and physical property data presented in this guide.

Joback Method

The Joback method is a group contribution method used to predict various thermodynamic properties of pure components based solely on their molecular structure.[1][4] It is an extension of the Lydersen method.[1] The fundamental principle is that the properties of a molecule can be estimated by summing the contributions of its constituent functional groups.[4][6] The Joback method assumes no interactions between the groups, relying on additive contributions.[1]

Protocol for Property Estimation using the Joback Method:

-

Molecular Structure Decomposition: The molecule of interest (this compound) is broken down into its constituent functional groups as defined by the Joback scheme. For this compound (CH₃-CH₂-CHCl-CH₂-CH₂Cl), the groups are:

-

1 x -CH₃

-

2 x -CH₂-

-

1 x >CHCl (non-ring)

-

1 x -CH₂Cl (non-ring)

-

-

Summation of Group Contributions: The specific contribution of each group to a particular property is obtained from a pre-defined table of parameters. These contributions are then summed.

-

Calculation of Properties: The summed group contributions are used in specific equations to calculate properties such as:

Crippen Method (Ghose-Crippen Method)

The Crippen method is an atomic-contribution method used to estimate the octanol-water partition coefficient (logP).[11][12] This method dissects the molecule into its individual atoms, each with a specific contribution to the overall logP value based on its local environment.[11]

Protocol for logP Estimation using the Crippen Method:

-

Atom Classification: Each atom in the this compound molecule is classified based on its element type and its bonding environment.

-

Summation of Atomic Contributions: The lipophilicity contribution of each atom type is retrieved from a table of predefined atomic values.

-

Calculation of logP: The logP of the molecule is calculated by summing the contributions of all its constituent atoms.[13]

McGowan Method

The McGowan method is used to calculate the characteristic volume (Vx) of a molecule, which is considered to be the actual volume of a mole of molecules when they are not in motion.[14][15]

Protocol for McGowan Volume Estimation:

-

Summation of Atomic Volumes: The characteristic atomic volume for each atom in the this compound molecule is obtained from a standard table. These atomic volumes are summed.

-

Bond Correction: A constant value of 6.56 cm³/mol is subtracted from the total for each chemical bond in the molecule, regardless of the bond type (single, double, or triple).[14] The result is the McGowan volume.

Visualizations

Logical Relationship of Thermodynamic Properties

The following diagram illustrates the conceptual relationships between the key thermodynamic properties discussed in this guide.

References

- 1. Joback method - Wikipedia [en.wikipedia.org]

- 2. This compound | C5H10Cl2 | CID 520465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (CAS 30122-12-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. cheguide.com [cheguide.com]

- 5. Haloalkane - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Effects of environmental factors on 1,3-dichloropropene hydrolysis in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Estimating the Octanol/Water Partition Coefficient for Aliphatic Organic Compounds Using Semi-Empirical Electrotopological Index - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Determination of McGowan volumes for ions and correlation with van der Waals volumes - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility profile of 1,3-Dichloropentane in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-dichloropentane. Due to a lack of specific experimentally determined quantitative solubility data in publicly available literature, this document focuses on providing a qualitative solubility profile, calculated aqueous solubility, and a detailed experimental protocol for determining the solubility of this compound in various solvents. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to design and execute their own solubility studies.

Introduction to this compound

This compound (CAS No: 30122-12-4) is a halogenated hydrocarbon with the molecular formula C₅H₁₀Cl₂. Its structure, featuring a five-carbon chain with two chlorine atoms, imparts a moderate polarity. Understanding its solubility is crucial for a wide range of applications, including its use as a solvent, in chemical synthesis, and for toxicological and environmental fate studies.

Solubility Profile